2,4-dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide
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Overview
Description
2,4-Dimethoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of solvents like dioxane and catalysts to promote the intramolecular C–S bond coupling .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives, including 2,4-dimethoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide, focus on optimizing yield and purity. These methods may involve continuous flow reactors and green chemistry approaches to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2,4-Dimethoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. It may inhibit enzyme activity, disrupt cell membranes, or interfere with DNA replication . The exact pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives, such as:
- 2-Aminobenzothiazole
- 6-Methoxybenzothiazole
- 4,6-Dimethylbenzothiazole
Uniqueness
What sets 2,4-dimethoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide apart is its specific substitution pattern, which imparts unique biological and chemical properties. This makes it a valuable compound for targeted research and development .
Biological Activity
2,4-Dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a synthetic organic compound that has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This compound features a unique structural combination of methoxy groups and a benzothiazole moiety, which significantly enhances its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C17H18N4O3S. The compound consists of:
- Two methoxy groups at the 2 and 4 positions of the benzamide ring.
- A benzothiazole moiety linked to the phenyl group.
This structural uniqueness contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly against various pathogens and cancer cell lines. Below are the key findings regarding its biological effects:
Antimicrobial Activity
One of the notable activities of this compound is its effectiveness against Mycobacterium tuberculosis . Studies have shown that it inhibits the growth and proliferation of this bacterium by binding to the active sites of target enzymes essential for bacterial survival. This interaction disrupts critical biochemical pathways within the bacteria, suggesting its potential as an anti-tubercular agent .
Anticancer Properties
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of several cancer cell lines. For instance:
- It has been shown to induce apoptosis and cell cycle arrest in A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells at concentrations as low as 1 µM .
- The compound's mechanism involves modulation of key signaling pathways associated with cell survival and proliferation.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways crucial for both microbial and cancer cell survival.
- Receptor Modulation : Its structural components allow it to effectively fit into enzyme active sites, which could lead to inhibition or modulation of enzymatic activity.
Case Studies
Several studies have highlighted the compound's potential:
- Antitubercular Activity : A study focused on evaluating various benzothiazole derivatives found that this compound exhibited significant inhibitory activity against Mycobacterium tuberculosis, suggesting further investigation for drug development .
- Cancer Cell Line Studies : In another investigation involving multiple cancer cell lines, the compound was shown to significantly reduce cell viability and induce apoptosis through various mechanisms, including modulation of IL-6 and TNF-alpha levels .
Comparative Analysis Table
Compound Name | Structure | Unique Features | Biological Activity |
---|---|---|---|
This compound | Structure | Contains dual methoxy substituents enhancing biological activity | Significant activity against M. tuberculosis and various cancer cell lines |
Related Benzothiazole Derivative | Structure | Lacks additional methoxy groups | Moderate anticancer activity |
Properties
IUPAC Name |
2,4-dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-22-10-7-8-11(13(9-10)24-3)16(21)19-20-17-18-15-12(23-2)5-4-6-14(15)25-17/h4-9H,1-3H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPOIEFTULPIEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NNC2=NC3=C(C=CC=C3S2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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